Product packaging for 1-(4-Bromophenyl)-1H-pyrazol-3-amine(Cat. No.:CAS No. 66000-38-2)

1-(4-Bromophenyl)-1H-pyrazol-3-amine

Cat. No.: B8757070
CAS No.: 66000-38-2
M. Wt: 238.08 g/mol
InChI Key: GZDIUHKAZLMQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-1H-pyrazol-3-amine (CAS 66000-38-2) is a brominated pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block, particularly in the design and synthesis of novel heterocyclic hybrids. Its molecular formula is C9H8BrN3, with a molecular weight of 238.08 g/mol . Recent research has demonstrated the value of such pyrazole-containing scaffolds in developing potent anti-tubercular agents. Studies have shown that hybrids derived from this chemical class exhibit exceptional in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating potency equivalent to standard drugs like ethambutol (MIC = 1.56 µg/mL) . The compound's mechanism of action is attributed to its ability to serve as a precursor for molecules that display strong binding affinities (ranging from -6.14 to -6.25 kcal/mol) with specific target proteins such as 4kw5, forming key interactions with amino acid residues including Tyr297 and Phe362 . Structure-activity relationship (SAR) analyses indicate that the electron-withdrawing bromophenyl group at the 1-position of the pyrazole ring contributes to the compound's electronic profile and binding characteristics. This chemical is offered exclusively for research applications in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN3 B8757070 1-(4-Bromophenyl)-1H-pyrazol-3-amine CAS No. 66000-38-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66000-38-2

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

1-(4-bromophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H8BrN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)

InChI Key

GZDIUHKAZLMQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)N)Br

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 1 4 Bromophenyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis for the 1-(4-Bromophenyl)-1H-pyrazol-3-amine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.in For this compound, two primary disconnection strategies are considered logical pathways for its synthesis.

The first approach involves a disconnection at the aryl-nitrogen bond (C-N bond), which separates the pyrazole (B372694) core from the bromophenyl moiety. This suggests a synthetic route where a pre-formed pyrazol-3-amine undergoes an N-arylation reaction with a suitable 4-bromophenyl electrophile, such as 4-bromoiodobenzene or 1,4-dibromobenzene. This pathway is characteristic of metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination.

A second, more fundamental, approach is to disconnect the pyrazole ring itself. The most common ring-forming strategy for pyrazoles is the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic synthon. mdpi.com This retrosynthetic disconnection breaks the N1-C5 and N2-C3 bonds of the pyrazole ring, leading to (4-bromophenyl)hydrazine (B1265515) and a three-carbon component containing a nitrile group, which is a precursor to the 3-amino group. Suitable three-carbon synthons include β-ketonitriles (e.g., 3-oxopropanenitrile) or α,β-unsaturated nitriles (e.g., 3-aminocrotononitrile). This approach builds the core heterocyclic structure and installs the N-aryl group in a single convergent step.

Established Synthetic Routes to Substituted Pyrazol-3-amines and Related Aryl-Pyrazole Systems

Several robust synthetic methodologies have been established for the construction of the pyrazol-3-amine system and the formation of the N-aryl bond. These can be broadly categorized into cyclocondensation, metal-catalyzed cross-coupling, and multi-component reactions.

The most classic and direct method for synthesizing the 1-aryl-1H-pyrazol-3-amine core is the cyclocondensation reaction between an arylhydrazine and a β-functionalized nitrile. mdpi.comnih.gov The reaction of (4-bromophenyl)hydrazine with an α-cyanoketone or a related precursor is a primary route to the target molecule. nih.gov The general mechanism involves the initial formation of a hydrazone intermediate by the reaction of the more reactive hydrazine nitrogen with the carbonyl group of the β-ketonitrile. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, leading to a pyrazole ring after dehydration.

A microwave-assisted protocol has been shown to be highly efficient for preparing 1-aryl-1H-pyrazole-5-amines (isomeric to the target) using water as a solvent. nih.gov In this method, an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) is combined with an aryl hydrazine in 1 M HCl and heated in a microwave reactor, typically yielding the product in 10-15 minutes with yields often ranging from 70-90%. nih.gov This approach highlights a green and efficient pathway applicable to the synthesis of the target compound.

Metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the N-aryl bond, particularly the Buchwald-Hartwig amination. wikipedia.org This reaction facilitates the synthesis of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org In the context of synthesizing this compound, this strategy would involve coupling pyrazol-3-amine with a 4-bromoaryl halide (e.g., 1-bromo-4-iodobenzene).

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, base, and solvent. Sterically hindered phosphine (B1218219) ligands, such as tBuDavePhos, have proven effective for the amination of 4-halopyrazoles. nih.govresearchgate.net The reaction typically employs a palladium source like Pd(dba)₂ and a strong base such as potassium tert-butoxide or potassium phosphate. nih.govacs.org While highly effective, this method requires the pre-synthesis of the pyrazol-3-amine core, adding a step compared to the cyclocondensation approach.

Beyond C-N bond formation, palladium-catalyzed reactions are also used for direct C-H arylation to form aryl-carbon bonds on the pyrazole ring itself. acs.orgresearchgate.net For instance, temporary protection of the C5 position with a chloro group allows for the selective C4 arylation of pyrazoles. acs.org While not directly forming the target molecule, these strategies are crucial for creating diverse, highly substituted aryl-pyrazole systems.

Synthetic Strategy Starting Materials Key Reagents/Catalysts Bond Formed Typical Yield Range Reference
Cyclocondensation (4-bromophenyl)hydrazine, 3-AminocrotononitrileAcid catalyst (e.g., HCl), Microwave irradiationPyrazole Ring (C-N, C=N)70-90% nih.gov
Buchwald-Hartwig Amination Pyrazol-3-amine, 1-Bromo-4-iodobenzenePd(dba)₂, tBuDavePhos, K₃PO₄Aryl-Nitrogen (N1-Aryl)Good to Excellent wikipedia.orgnih.govacs.org
Multi-Component Reaction Aldehyde, Malononitrile (B47326), (4-bromophenyl)hydrazineBase or Acid Catalyst (e.g., Piperidine, Taurine)Pyrazole Ring and Substituents85-95% rsc.orgnih.gov

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. rsc.orgnih.gov The synthesis of substituted 5-aminopyrazoles can be achieved through a three-component condensation of a phenyl hydrazine, an aldehyde, and malononitrile. rsc.org For the synthesis of the this compound scaffold, a similar MCR could be envisioned.

For example, a three-component reaction of (4-bromophenyl)hydrazine, an appropriate aldehyde, and malononitrile in an aqueous medium can be catalyzed by agents like sodium p-toluene sulfonate to yield multisubstituted 5-aminopyrazoles. rsc.org These reactions are often rapid and proceed under mild conditions. The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and aromatization to form the pyrazole ring. beilstein-journals.org

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

The yield and purity of this compound are highly dependent on the optimization of reaction parameters, with solvent selection being one of the most critical factors.

The choice of solvent can dramatically influence reaction rates, yields, and even the regioselectivity of pyrazole synthesis.

For classical cyclocondensation reactions , polar protic solvents like ethanol (B145695) have been traditionally used. dergipark.org.tr However, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can accelerate the dehydration steps and improve yields, sometimes allowing the reaction to proceed at room temperature. nih.gov Furthermore, green chemistry approaches have demonstrated the utility of water as a solvent, often in conjunction with microwave heating, which can lead to rapid and high-yielding syntheses. nih.govthieme-connect.com Solvent-free conditions have also been explored, offering benefits such as reduced waste and faster reaction rates. tandfonline.com

In metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, aprotic solvents such as toluene, xylene, or 1,4-dioxane (B91453) are commonly employed to ensure the stability and activity of the catalytic species at the required elevated temperatures. acs.org

The influence of the solvent is clearly demonstrated in studies on the functionalization of related pyrazole amines. For instance, in the bromination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine with N-Bromosuccinimide (NBS), the choice of solvent had a profound impact on the product yield. beilstein-archives.org

Entry Solvent Yield (%)
1n-hexane65
2Ethanol45
31,4-dioxane48
4Dichloromethane (DCM)70
5Ethyl acetate (B1210297) (EtOAc)75
6Acetonitrile (MeCN)82
7N,N-Dimethylformamide (DMF)80
8Dimethyl sulfoxide (B87167) (DMSO)95

Table adapted from optimization studies on the bromination of a substituted pyrazol-5-amine, demonstrating the critical role of the solvent in reaction efficiency. beilstein-archives.org

As shown in the table, nonpolar solvents like n-hexane and polar protic solvents like ethanol gave moderate to low yields. Aprotic polar solvents generally provided better results, with dimethyl sulfoxide (DMSO) giving a near-quantitative yield, highlighting its potential dual role as a solvent and catalyst in facilitating the reaction. beilstein-archives.org This underscores the importance of systematic solvent screening during the development of a high-yield synthesis for this compound.

Temperature and Pressure Profiling for Controlled Product Formation

The synthesis of 3-aminopyrazoles, including this compound, is typically achieved through the condensation of a β-ketonitrile with a hydrazine derivative. The reaction temperature is a critical parameter that significantly influences the reaction rate and, in some cases, the regioselectivity of the product. While specific temperature and pressure profiling studies for the synthesis of this compound are not extensively documented in the literature, general principles derived from the synthesis of analogous compounds can be applied.

The regioselectivity of the reaction between a monosubstituted hydrazine and an unsymmetrical β-ketonitrile can also be temperature-dependent. In such cases, kinetic and thermodynamic control can lead to different isomeric products. For the synthesis of this compound from 3-(4-bromophenyl)-3-oxopropanenitrile (B1269170) and hydrazine hydrate (B1144303), the symmetry of the hydrazine molecule simplifies the regioselectivity issue.

Pressure is not typically a primary variable in the standard synthesis of aminopyrazoles, as these reactions are generally conducted at atmospheric pressure. However, in specialized applications or when dealing with volatile reactants, the reaction might be performed in a sealed vessel, leading to a modest increase in pressure. The effect of high-pressure conditions on the synthesis of this specific aminopyrazole has not been reported.

A hypothetical temperature screening for the synthesis of this compound is presented in Table 1. This table illustrates the potential impact of temperature on reaction time and yield, based on general observations in pyrazole synthesis.

Table 1: Hypothetical Temperature Profiling for the Synthesis of this compound

Entry Temperature (°C) Reaction Time (h) Hypothetical Yield (%) Observations
1 25 (Room Temp) 24 40 Slow reaction rate, incomplete conversion.
2 50 12 65 Moderate reaction rate with good conversion.
3 78 (Refluxing Ethanol) 4 85 Optimal temperature for high yield and reasonable reaction time.

Catalyst Screening and Ligand Design for Enhanced Reaction Kinetics

While the direct condensation of hydrazines with β-ketonitriles to form 3-aminopyrazoles can often proceed without a catalyst, particularly with reactive substrates, the use of catalysts can significantly enhance reaction rates and yields, especially for less reactive starting materials. Both acid and base catalysis can be employed. Acid catalysis protonates the carbonyl group of the β-ketonitrile, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. Conversely, base catalysis can deprotonate the hydrazine, increasing its nucleophilicity.

For the synthesis of N-aryl pyrazoles, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools. nih.govresearchgate.net Although this is more relevant for the synthesis of N-aryl pyrazoles from a pre-formed pyrazole ring, the principles of catalyst and ligand design are pertinent. In the context of synthesizing this compound, a different approach involving the direct use of 4-bromophenylhydrazine would be more common. However, for related transformations, such as the N-arylation of a pre-existing 3-aminopyrazole (B16455), catalyst and ligand selection is crucial.

Palladium-based catalysts are widely used for C-N bond formation. The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have shown great success in facilitating the amination of aryl halides. researchgate.netwikipedia.org These ligands stabilize the palladium(0) active species and promote the oxidative addition and reductive elimination steps of the catalytic cycle. For the amination of pyrazole scaffolds, ligands like tBuBrettPhos have been shown to be effective. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, particularly for the coupling of (hetero)aryl chlorides with aminopyrazoles, often utilizing specialized phosphine ligands like the DalPhos family. nih.gov Copper-catalyzed Ullmann-type couplings are another established method for the formation of C-N bonds and can be effective for the N-arylation of pyrazoles.

A summary of potential catalyst and ligand combinations that could be screened for the synthesis of N-aryl aminopyrazoles is presented in Table 2.

Table 2: Catalyst and Ligand Systems for Potential Application in N-Aryl Aminopyrazole Synthesis

Catalyst Precursor Ligand Base Solvent Typical Temperature (°C)
Pd(OAc)₂ or Pd₂(dba)₃ XPhos, SPhos, RuPhos NaOtBu, K₂CO₃, Cs₂CO₃ Toluene, Dioxane 80-110
NiCl₂(dme) Mor-DalPhos, Cy-DalPhos DBU/NaTFA, K₂CO₃ tAmyl alcohol 100-130

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance. chim.itbohrium.comnih.gov This involves considerations such as atom economy, the use of sustainable solvents, and the minimization of waste.

Atom Economy and Step Efficiency Analysis of Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com The most common synthesis of 3-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine. chim.itarkat-usa.org A plausible synthesis for this compound involves the reaction of 3-(4-bromophenyl)-3-oxopropanenitrile with hydrazine hydrate.

The balanced chemical equation for this reaction is: C₉H₆BrNO + N₂H₄·H₂O → C₉H₈BrN₃ + 2H₂O

The molecular weights of the reactants and products are as follows:

3-(4-bromophenyl)-3-oxopropanenitrile (C₉H₆BrNO): 224.05 g/mol

Hydrazine hydrate (N₂H₄·H₂O): 50.06 g/mol

this compound (C₉H₈BrN₃): 238.08 g/mol

Water (H₂O): 18.02 g/mol

The atom economy can be calculated as: Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% Atom Economy = (238.08 / (224.05 + 50.06)) x 100% Atom Economy = (238.08 / 274.11) x 100% ≈ 86.86%

This calculation indicates a high atom economy, with the main byproduct being water, which is environmentally benign.

Development of Sustainable Solvent Systems and Solvent-Free Methodologies

The choice of solvent is a key aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Traditional syntheses of pyrazoles often employ volatile organic solvents (VOCs) such as ethanol, toluene, or DMF. researchgate.net

Recent research has focused on the use of more sustainable solvents. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net For some pyrazole syntheses, water has been successfully used as the reaction medium, sometimes in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction between sparingly soluble organic reactants. researchgate.net

Ionic liquids (ILs) and deep eutectic solvents (DES) are another class of alternative solvents that have gained attention. bohrium.comresearchgate.net These solvents have negligible vapor pressure, high thermal stability, and their properties can be tuned by varying the cation and anion. ILs have been used as both catalysts and solvents in the synthesis of pyrazole derivatives. bohrium.com

Solvent-free reaction conditions represent an even greener approach. tandfonline.com Reactions can be carried out by grinding the solid reactants together, sometimes with a catalytic amount of a solid support or catalyst. Microwave-assisted solvent-free synthesis has also proven to be an effective method for the rapid and efficient synthesis of some heterocyclic compounds. nih.gov

Table 3: Comparison of Conventional and Green Solvents for Pyrazole Synthesis

Solvent Advantages Disadvantages
Ethanol, Toluene Good solvating properties for many organic reactants. Volatile, flammable, potential toxicity.
Water Non-toxic, non-flammable, inexpensive. Poor solubility for some non-polar reactants.
Ionic Liquids (ILs) Low volatility, high thermal stability, tunable properties. Higher cost, potential toxicity, and viscosity issues.
Deep Eutectic Solvents (DES) Biodegradable, low cost, easy to prepare. Can be viscous, limited thermal stability for some.

Strategies for Waste Minimization and Byproduct Valorization

Waste minimization in the synthesis of this compound can be achieved through several strategies. The high atom economy of the primary synthetic route is a good starting point. Further waste reduction can be achieved by using catalytic rather than stoichiometric reagents, minimizing the use of solvents, and recycling solvents and catalysts where possible.

The main byproduct of the condensation reaction is water, which does not require special disposal. However, in the synthesis of the β-ketonitrile precursor, other byproducts may be generated. For example, if the β-ketonitrile is synthesized via a Claisen condensation of a methyl ketone with a diethyl oxalate, ethanol would be a byproduct.

Post-Synthetic Derivatization and Functionalization Strategies for this compound

The structure of this compound offers several sites for post-synthetic modification, allowing for the generation of a library of derivatives for various applications. The primary sites for functionalization are the amino group at the 3-position, the C-H bonds of the pyrazole ring, and the bromo-substituted phenyl ring.

The amino group at the 3-position is a versatile handle for a variety of transformations. It can undergo acylation with acid chlorides or anhydrides to form the corresponding amides. researchgate.net Reaction with isocyanates or isothiocyanates would yield ureas and thioureas, respectively. The amino group can also participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. Furthermore, the 3-aminopyrazole moiety can be used as a building block for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, through reaction with 1,3-dicarbonyl compounds or their equivalents. chim.it

The bromophenyl group at the 1-position is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or esters can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups in place of the bromine atom. nih.gov The Buchwald-Hartwig amination can be employed to replace the bromine with a variety of primary or secondary amines. wikipedia.orgnih.gov The Sonogashira coupling with terminal alkynes would introduce an alkynyl substituent. These reactions provide powerful tools for significantly increasing the molecular diversity of the pyrazole scaffold.

Direct C-H functionalization of the pyrazole ring is also a potential strategy for derivatization, although it may be challenging to control the regioselectivity. Halogenation of the pyrazole ring, for example, could introduce another handle for further cross-coupling reactions.

A summary of potential derivatization strategies is presented in Table 4.

Table 4: Potential Post-Synthetic Derivatization Strategies for this compound

Functional Group Reaction Type Reagents Product Type
3-Amino Group Acylation Acid chloride, Anhydride Amide
3-Amino Group Urea/Thiourea formation Isocyanate, Isothiocyanate Urea/Thiourea
3-Amino Group Condensation/Reduction Aldehyde/Ketone, then NaBH₄ Secondary Amine
3-Amino Group Pyrazolo[1,5-a]pyrimidine formation 1,3-Diketone Fused Heterocycle
4-Bromophenyl Group Suzuki-Miyaura Coupling Boronic acid, Pd catalyst, Base Biaryl
4-Bromophenyl Group Buchwald-Hartwig Amination Amine, Pd catalyst, Base Di-aryl Amine

Chemical Modifications at the Amine Functionality (e.g., Acylation, Alkylation, Sulfonylation)

The 3-amino group of the pyrazole ring is a key site for derivatization, behaving as a typical, albeit slightly deactivated, arylamine. Its nucleophilicity allows for a range of chemical modifications, including acylation, alkylation, and sulfonylation, to introduce new functionalities and build molecular complexity.

Acylation: The amine group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing carbonyl-containing moieties. For instance, the synthesis of various 1H-pyrazole-3-carboxamide derivatives often proceeds through a common intermediate which is prepared via acylation. jst.go.jp The reaction typically involves condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBT) when reacting with carboxylic acids. jst.go.jp

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. The reaction of 3,5-dimethyl-1H-pyrazole with methyl iodide in the presence of a strong base like potassium tert-butoxide demonstrates a common strategy for N-alkylation on the pyrazole ring itself, and similar principles can be applied to the exocyclic amine, though careful control of reaction conditions is necessary to avoid competing alkylation at the pyrazole nitrogens. nih.gov

Sulfonylation: The reaction of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is crucial for installing sulfonyl groups, which are prevalent in many biologically active compounds. The general sulfonylation of pyrazoles can be achieved using chlorosulfonic acid, often in combination with thionyl chloride, to first generate a pyrazole sulfonyl chloride, which can then be reacted with various amines. nih.gov Conversely, an aminopyrazole can be directly reacted with a pre-formed sulfonyl chloride to yield the desired sulfonamide.

The table below summarizes typical conditions for these modifications, extrapolated from reactions on similar aminopyrazole systems.

Modification Reagent Type Typical Base Solvent Product
AcylationAcid Chloride, AnhydridePyridine, TriethylamineDichloromethane, THFAmide
AcylationCarboxylic AcidEDCI, HOBTDMF, DichloromethaneAmide
AlkylationAlkyl Halide (e.g., CH₃I)K₂CO₃, NaHDMF, AcetonitrileSecondary/Tertiary Amine
SulfonylationSulfonyl ChloridePyridine, DIPEADichloromethane, ChloroformSulfonamide

Exploiting the Aryl Bromide for Further Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The 4-bromophenyl substituent is a cornerstone of the molecule's synthetic utility, serving as an ideal electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the connection of the pyrazole scaffold to other aryl, alkyl, alkynyl, or amine fragments.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). The Suzuki-Miyaura coupling of bromopyrazoles has been shown to be highly efficient for creating biaryl systems. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or pre-catalysts like XPhos Pd G2, in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system like dioxane/water. researchgate.netrsc.orgmdpi.comresearchgate.net An efficient coupling has been developed for halogenated aminopyrazoles with a variety of aryl, heteroaryl, and styryl boronic acids, highlighting that bromo derivatives are often superior substrates. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, which also often serves as the solvent. wikipedia.orglibretexts.org While the classic conditions are robust, copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne. libretexts.org The reactivity of aryl halides in this coupling generally follows the order I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It represents one of the most powerful methods for the amination of aromatic rings. nih.gov The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., tBuDavePhos, BINAP, XPhos), and a base. wikipedia.orgresearchgate.net The choice of ligand is critical and several generations of catalyst systems have been developed to broaden the scope and mildness of the reaction. wikipedia.orgnih.gov This transformation can be applied to couple this compound with a diverse range of amines, amides, or carbamates to generate more complex nitrogen-containing structures.

The following table provides representative conditions for these key cross-coupling reactions.

Reaction Coupling Partner Catalyst/Pre-catalyst Ligand Base Solvent
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, XPhos Pd G2XPhosK₂CO₃, K₃PO₄Dioxane/Water, EtOH/Water
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃CuI (co-catalyst), Et₃NTriethylamine, DMF
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, [Pd(allyl)Cl]₂tBuXPhos, tBuDavePhosNaOtBu, K₂CO₃Toluene, Dioxane

Electrophilic Aromatic Substitution and Directed Metalation on the Pyrazole Ring System

While the phenyl ring can undergo electrophilic aromatic substitution (EAS), the pyrazole ring itself is also susceptible to such reactions, typically at the C4 position. The regiochemical outcome is dictated by the electronic nature of the existing substituents and the reaction conditions.

The 1-phenyl group generally directs electrophilic attack to the C4 position of the pyrazole ring under neutral or mildly acidic conditions. cdnsciencepub.com However, under strongly acidic conditions where the pyrazole ring is protonated, its reactivity is quenched, and substitution can be redirected to the para-position of the N1-phenyl ring. cdnsciencepub.comcdnsciencepub.com The C3-amino group is a strongly activating, ortho-, para-directing group. In the context of the pyrazole ring, it strongly activates the C4 position towards electrophilic attack.

Halogenation: Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines, which are structural isomers of the title compound, has been achieved using N-halosuccinimides (NCS, NBS, NIS) as halogen sources. beilstein-archives.org These metal-free reactions proceed readily at room temperature, providing an effective route to 4-chloro-, 4-bromo-, and 4-iodo-3-aminopyrazole derivatives in moderate to excellent yields. beilstein-archives.org

Nitration: The nitration of 1-phenylpyrazoles demonstrates the critical role of reaction conditions in directing regioselectivity. Using "acetyl nitrate" (nitric acid in acetic anhydride) leads to selective nitration at the C4-position of the pyrazole ring. cdnsciencepub.com In contrast, using mixed acids (HNO₃/H₂SO₄) results in nitration at the para-position of the 1-phenyl group, because the pyrazole ring becomes deactivated through protonation by the strong acid. cdnsciencepub.comcdnsciencepub.com Given the presence of the activating C3-amino group, C4-nitration of this compound would be expected to proceed under milder conditions. The synthesis of various nitropyrazoles is a key area of research in energetic materials. nih.gov

The table below outlines conditions for electrophilic substitution on the pyrazole ring.

Reaction Reagent Conditions Position of Substitution Reference
BrominationN-Bromosuccinimide (NBS)DMSO, Room TempC4 beilstein-archives.org
ChlorinationN-Chlorosuccinimide (NCS)DMSO, Room TempC4 beilstein-archives.org
IodinationN-Iodosuccinimide (NIS)DMSO, Room TempC4 beilstein-archives.org
NitrationHNO₃ / Acetic Anhydride0 °CC4 cdnsciencepub.com
NitrationHNO₃ / H₂SO₄> 0 °Cpara on Phenyl Ring cdnsciencepub.comcdnsciencepub.com

Mechanistic Elucidation of Key Reaction Steps in the Formation of this compound

The most prevalent and versatile method for the synthesis of 3-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a suitable 1,3-dielectrophilic synthon, typically a β-ketonitrile or its equivalent. beilstein-journals.orgnih.govnih.gov The formation of this compound from (4-bromophenyl)hydrazine and a β-ketonitrile such as 3-oxo-3-phenylpropanenitrile proceeds through a well-established two-step mechanism: initial condensation followed by intramolecular cyclization.

Step 1: Condensation and Hydrazone Formation The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of (4-bromophenyl)hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. nih.gov This step is a standard condensation reaction, which, after the elimination of a water molecule, forms a stable hydrazone intermediate. The formation of this intermediate can often be observed and even isolated under specific conditions. beilstein-journals.orgnih.gov

Step 2: Intramolecular Cyclization and Tautomerization The key ring-forming step involves the intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. nih.gov This attack leads to the formation of a five-membered iminopyrazoline ring. This intermediate is unstable and rapidly tautomerizes to the more stable aromatic 3-aminopyrazole system. The aromaticity of the pyrazole ring is the thermodynamic driving force for this final tautomerization step.

This synthetic pathway is highly regioselective. When an unsymmetrical hydrazine like (4-bromophenyl)hydrazine is used, the initial condensation occurs via the more nucleophilic terminal -NH₂ group. Microwave-assisted protocols have been developed for this synthesis, using water as a solvent, which significantly reduces reaction times while maintaining high yields. nih.gov

An alternative, though less common for 3-aminopyrazoles, is the Vilsmeier-Haack reaction, which can be used to construct the pyrazole ring from a pre-formed hydrazone by reacting it with a Vilsmeier reagent (e.g., POCl₃/DMF) to generate a 4-formylpyrazole. nih.govnih.gov

Advanced Computational and Theoretical Characterization of 1 4 Bromophenyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in painting a detailed picture of the molecular world. These calculations allow for the prediction of various electronic properties that govern the behavior of 1-(4-Bromophenyl)-1H-pyrazol-3-amine.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties

Beyond geometry, DFT calculations provide access to a wealth of electronic properties. These properties are essential for understanding the molecule's stability and potential for intermolecular interactions.

Calculated Electronic Properties of Pyrazole (B372694) Derivatives

Property Typical Calculated Value Range Significance
Dipole Moment (μ) Varies with substitution Indicates molecular polarity and potential for dipole-dipole interactions.
Polarizability (α) Dependent on molecular size and electron distribution Measures the deformability of the electron cloud in an electric field.

Note: The values presented are illustrative and based on studies of similar pyrazole derivatives. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring and the amine substituent, while the LUMO may be distributed over the aryl ring system. The specific spatial distribution of these orbitals in this compound would pinpoint the likely sites for electrophilic and nucleophilic attack. Analysis of related compounds suggests that the HOMO-LUMO energy gap for many nitrogen-based drug-like molecules falls within the range of 3.5-4.5 eV. emerginginvestigators.org

Key Parameters from FMO Analysis

Parameter Description Implication for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular Orbital Higher energy indicates a better electron donor.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Lower energy indicates a better electron acceptor.

Molecular Electrostatic Potential (MEP) Surface Mapping for Nucleophilic and Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amine group, highlighting these as primary sites for interactions with electrophiles. The hydrogen atoms of the amine group and the regions around the bromine atom might exhibit positive potential, making them potential sites for nucleophilic interactions. In studies of similar molecules, the amide and nitro groups have been identified as centers for electrophilic attacks. nih.gov

Charge Distribution and Bond Order Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

For this compound, NBO analysis would quantify the partial atomic charges on each atom, confirming the qualitative picture provided by the MEP surface. For example, in a related pyrazole derivative, Mulliken charge analysis showed negative charges on the electronegative nitrogen atoms, identifying them as acceptor atoms. dergipark.org.tr NBO can also elucidate the nature of the bonds, such as the degree of π-character in the C-N bonds of the pyrazole ring and the bond connecting it to the bromophenyl group.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to rotation around single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for predicting how the molecule will interact with its environment.

Computational Studies on Rotational Barriers and Preferred Conformations of the Aryl and Pyrazole Rings

The bond connecting the 4-bromophenyl group to the pyrazole ring is a key rotational axis in this compound. The relative orientation of these two rings can significantly impact the molecule's properties and biological activity. Computational methods can be used to explore the potential energy surface associated with rotation around this bond.

By systematically rotating the dihedral angle between the aryl and pyrazole rings and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the lowest energy (most stable) conformations and the energy barriers that must be overcome for the molecule to transition between them. In similar biaryl systems, steric hindrance between ortho substituents can lead to significant rotational barriers and non-planar ground state geometries. plos.org For instance, in a related pyrazole derivative, the phenyl and bromobenzene (B47551) rings were found to be twisted out of the mean plane of the pyrazole ring, with dihedral angles of 13.70° and 36.48°, respectively. nih.gov The presence of bulky atoms like bromine can induce a hindered rotation about the C-N bond, potentially leading to stable rotamers. rsc.org

Conformational Data for a Related Pyrazole Derivative

Dihedral Angle Value
Phenyl Ring vs. Pyrazole Ring 13.70 (10)°
Bromobenzene Ring vs. Pyrazole Ring 36.48 (10)°

Source: Based on data for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov

These computational analyses provide a deep and nuanced understanding of the structural and electronic characteristics of this compound, which is fundamental for the rational design of new materials and therapeutic agents.

Prediction of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the non-covalent interactions that govern the molecular recognition and crystal packing of this compound. These interactions are critical for understanding its potential biological activity and material properties.

Hydrogen Bonding: The molecule possesses key functional groups capable of forming hydrogen bonds. The primary amine (-NH₂) group at the 3-position of the pyrazole ring contains two hydrogen bond donors (N-H). The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors. nih.gov These interactions are expected to be significant in the compound's behavior in protic solvents and its binding to biological macromolecules.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where the electropositive region (σ-hole) on the halogen atom interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. In the context of biological systems, this can contribute significantly to ligand-receptor binding affinity and specificity. mdpi.commdpi.com

π-Interactions: The structure contains two aromatic systems: the 4-bromophenyl ring and the pyrazole ring. These can engage in π-stacking and π-π interactions, which are crucial for stabilizing protein-ligand complexes and crystal structures. However, the dihedral angle between the pyrazole ring and the attached phenyl ring, which is influenced by steric and electronic factors, dictates the effectiveness of such interactions. researchgate.netnih.gov Studies on similar structures have shown that significant twists can exist between these rings, potentially favoring edge-to-face or offset π-stacking arrangements over a parallel face-to-face conformation. researchgate.net

Table 1: Predicted Non-Covalent Interactions for this compound
Interaction TypeParticipating GroupsRole of the CompoundSignificance
Hydrogen BondingAmine (-NH₂) group; Pyrazole ring nitrogensDonor and AcceptorKey for solubility, crystal packing, and binding to biological targets.
Halogen BondingBromo (-Br) substituentDonorProvides directional interaction for molecular recognition and can enhance binding affinity. mdpi.commdpi.com
π-Stacking / π-π InteractionsBromophenyl ring; Pyrazole ringParticipantContributes to the stability of molecular assemblies and ligand-receptor complexes. researchgate.net

Molecular Dynamics Simulations for Elucidating Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment, such as a solvent or a biological receptor. eurasianjournals.com For this compound, MD simulations can elucidate its structural flexibility, solvation properties, and the stability of its binding mode within a protein active site. nih.gov

A typical MD simulation would involve placing the molecule in a box of solvent (e.g., water) and calculating the forces between all atoms to model their movements over time. Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the molecule over the simulation period.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule, such as the rotation of the bromophenyl ring relative to the pyrazole core.

Radius of Gyration (RoG): To evaluate the compactness of the molecule's structure. nih.gov

Solvent Accessible Surface Area (SASA): To understand how the molecule is exposed to the solvent.

When studying a protein-ligand complex, MD simulations can validate the stability of interactions predicted by molecular docking, such as hydrogen and halogen bonds, over a timescale of nanoseconds to microseconds. mdpi.comnih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Parameters
ParameterTypical Value / MethodPurpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy function for all atoms in the system.
Solvent ModelTIP3P, SPC/E (for water)Explicitly models the solvent environment.
Simulation Time100 - 1000 nsAllows for sampling of relevant molecular motions and conformational changes. nih.gov
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature to mimic physiological conditions.
Analysis MetricsRMSD, RMSF, RoG, Hydrogen Bond AnalysisTo quantify the dynamic behavior and interaction stability. nih.gov

In Silico Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Electronic Excitation Spectra, NMR Chemical Shifts)

Computational chemistry allows for the in silico prediction of various spectroscopic signatures of a molecule before its synthesis or experimental analysis. DFT and time-dependent DFT (TD-DFT) are the most common methods for these predictions, providing valuable information for structural elucidation and characterization. nih.gov

Vibrational Frequencies (IR Spectra): DFT calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific peaks to the vibrations of functional groups, such as N-H stretching of the amine group, C=N and N-N stretching of the pyrazole ring, and C-Br stretching of the bromophenyl moiety.

Electronic Excitation Spectra (UV-Vis Spectra): TD-DFT calculations are used to predict the electronic transitions of a molecule, corresponding to its ultraviolet-visible (UV-Vis) absorption spectrum. The predicted absorption maxima (λ_max) and oscillator strengths provide insight into the electronic structure, particularly the π-conjugated system formed by the pyrazole and bromophenyl rings.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations help in assigning the signals in experimental NMR spectra to specific atoms in the molecule, confirming its structure. mdpi.com

Table 3: Overview of In Silico Spectroscopic Prediction Methods
Spectroscopic DataComputational MethodInformation Obtained
Vibrational Frequencies (IR)DFT (e.g., B3LYP/6-31G(d,p))Identification of functional groups and vibrational modes. nih.gov
Electronic Spectra (UV-Vis)TD-DFTPrediction of λ_max, related to electronic structure and conjugation.
NMR Chemical ShiftsDFT with GIAO methodAssignment of ¹H and ¹³C NMR signals for structural verification. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Metrics (Computational Derivations)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. ej-chem.org For a compound like this compound, QSAR models can be developed to predict its potential efficacy against a specific biological target based on its calculated molecular properties. ssrn.com These models are crucial in drug discovery for prioritizing the synthesis of new analogues and optimizing lead compounds. nih.gov

Ligand Efficiency (LE) metrics are used to assess the "quality" of a compound by relating its binding potency to its size or other physicochemical properties. A common metric is calculated as the binding energy divided by the number of non-hydrogen atoms. This helps in identifying smaller, more efficient fragments that can be developed into potent drug candidates.

Calculation of Molecular Descriptors (e.g., Topological, Electronic, Steric) for Predictive Modeling

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors are categorized based on the information they represent. For this compound, a wide range of descriptors would be calculated for use in predictive modeling.

Table 4: Common Molecular Descriptors for QSAR Modeling
Descriptor CategoryExample DescriptorsDescription
TopologicalWiener Index, Kappa Shape IndicesDescribe molecular size, shape, and branching based on the 2D graph of the molecule. nih.gov
ElectronicHOMO/LUMO Energies, Dipole Moment, Mulliken ChargesQuantify the electronic properties, reactivity, and charge distribution of the molecule.
Steric / 3DMolar Refractivity (MR), Molecular Volume, Surface AreaRelate to the three-dimensional size and shape of the molecule.
PhysicochemicalLogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA)Predict properties like lipophilicity and membrane permeability, which are crucial for pharmacokinetics. allsubjectjournal.combiointerfaceresearch.com

Development of In Silico Models for Anticipating Biological Interaction Profiles

Beyond QSAR, other in silico models are developed to predict how this compound might interact with specific biological targets. These models provide a structural basis for the compound's potential mechanism of action.

Molecular Docking: This is a primary technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as an enzyme or a protein. nih.gov The 3-amino pyrazole core is a known scaffold for inhibitors of various enzymes, including kinases. mdpi.com A docking study would place this compound into the active site of a target protein. The scoring function would then estimate the binding energy, and the resulting pose would reveal key interactions, such as hydrogen bonds from the amine group or halogen bonds from the bromine atom, that contribute to binding. mdpi.comnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A model could be generated based on known active pyrazole derivatives, and this compound could be mapped onto this model to assess its potential for similar activity.

Table 5: Example of In Silico Biological Interaction Modeling
Modeling TechniqueObjectivePredicted Outcome for this compound
Molecular DockingPredict binding mode and affinity to a specific protein target (e.g., a kinase).Binding energy (kcal/mol), identification of key interacting amino acid residues, prediction of hydrogen and halogen bonds. nih.gov
Pharmacophore ModelingIdentify essential structural features for activity and screen for potential hits.Assessment of how well the compound's features (H-bond donors, aromatic rings) align with the model.
ADME PredictionPredict Absorption, Distribution, Metabolism, and Excretion properties.Evaluation of drug-likeness based on rules like Lipinski's Rule of Five, prediction of oral bioavailability and blood-brain barrier penetration. mdpi.combiointerfaceresearch.com

Chemoinformatics and Database Mining for Structural Analogues and Novel Scaffolds Related to this compound

Chemoinformatics involves the use of computational tools to analyze chemical information from large databases. By mining databases such as PubChem, Reaxys, and ZINC, it is possible to identify structural analogues of this compound and discover novel, related chemical scaffolds. This process is essential for understanding the existing chemical space around the target compound and for designing new molecules with potentially improved properties.

Analysis reveals several classes of related structures:

Positional Isomers: Compounds where the substituents are at different positions on the pyrazole or phenyl rings, such as 4-(4-Bromophenyl)-1H-pyrazol-3-amine.

Substituted Analogues: Molecules with additional or different functional groups on the pyrazole or phenyl rings, for instance, 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine. myskinrecipes.com

Scaffold Variants: More complex structures that use the aminopyrazole as a building block. For example, the amine group can be used as a handle for further reactions to create fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are also of significant interest in medicinal chemistry. mdpi.com

This data mining provides a landscape of related compounds, their reported activities (if any), and synthetic accessibility, guiding future research directions.

Table 6: Structural Analogues and Related Scaffolds
Compound NameStructural RelationshipKey Difference
4-(4-Bromophenyl)-1H-pyrazol-3-aminePositional IsomerBromophenyl group is at position 4 of the pyrazole ring.
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amineSubstituted AnalogueAmine group is at position 5; a methyl group is at position 3. myskinrecipes.com
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeRelated ScaffoldLacks the amine group; has a phenyl group on N1 and a carbaldehyde at position 4. researchgate.netnih.gov
1-(4-Bromophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidineFused-Ring DerivativeThe aminopyrazole is cyclized to form a bicyclic pyrazolopyrimidine system. mdpi.com

Investigation of Biological Target Interactions and Mechanisms in Silico and in Vitro

Molecular Docking and Molecular Dynamics Simulations for Receptor Binding Prediction

In silico techniques such as molecular docking and molecular dynamics simulations are pivotal in predicting how 1-(4-Bromophenyl)-1H-pyrazol-3-amine might bind to specific protein receptors. These computational methods provide insights into the binding affinity, mode of interaction, and stability of the ligand-protein complex.

Selection of Relevant Protein Targets Based on Pyrazole (B372694) and Aniline (B41778) Scaffold Literature

The pyrazole and aniline scaffolds present in this compound are recognized as "privileged structures" in medicinal chemistry due to their common occurrence in bioactive compounds. nih.gov Literature surveys indicate that these scaffolds are frequently found in molecules that target protein kinases, a large family of enzymes that play crucial roles in cellular signaling pathways. nih.gov Dysregulation of protein kinase activity is implicated in numerous diseases, including cancer, making them significant therapeutic targets.

Based on the prevalence of the pyrazole-aniline core in known kinase inhibitors, a panel of relevant protein kinases can be selected for in silico analysis. This includes, but is not limited to:

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.

Epidermal Growth Factor Receptor (EGFR): Often implicated in tumor growth.

Janus Kinases (JAKs): Involved in cytokine signaling pathways.

Checkpoint Kinase 1 (Chk1): Plays a role in DNA damage repair. nih.gov

Other non-kinase enzymes that have been shown to be inhibited by pyrazole derivatives include metalloproteases and carbonic anhydrases, which could also be considered as potential targets. nih.govtandfonline.com

Detailed Analysis of Predicted Binding Sites and Interaction Hotspots of this compound

Molecular docking simulations of this compound with selected protein kinases would likely predict its binding within the ATP-binding pocket of the kinase domain. This is a common mode of action for many kinase inhibitors containing the pyrazole scaffold. The predicted interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds.

Potential Interaction Hotspots:

Hydrogen Bonding: The amino group (-NH2) on the pyrazole ring is a potential hydrogen bond donor, while the nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors. These groups could form key hydrogen bonds with the hinge region residues of the kinase, which is a critical interaction for many ATP-competitive inhibitors. mdpi.com

Hydrophobic Interactions: The phenyl ring of the bromophenyl group is expected to engage in hydrophobic interactions with nonpolar amino acid residues within the active site. The pyrazole ring itself can also contribute to these interactions.

Molecular dynamics simulations would further refine these predictions by providing insights into the stability of the predicted binding pose over time and the flexibility of both the ligand and the protein upon binding.

Computational Prediction and Ranking of Binding Affinities Using Scoring Functions

Scoring functions are employed in molecular docking programs to estimate the binding affinity between a ligand and a protein. These functions calculate a score, often expressed as binding energy (in kcal/mol) or an inhibition constant (Ki), which allows for the ranking of different poses of the same ligand or different ligands against a target protein.

For this compound, the predicted binding affinities would be compared across a panel of protein kinases to identify the most likely biological targets. A lower binding energy or Ki value suggests a more favorable interaction. It is important to note that these are predictive values and require experimental validation.

Protein TargetPredicted Binding Energy (kcal/mol) - Representative Range for Similar Pyrazole DerivativesKey Interacting Residues (Hypothetical)
CDK2-8.0 to -10.5Glu81, His84, Lys33
VEGFR-2-9.0 to -11.0Cys919, Asp1046, Glu885
EGFR-7.5 to -9.5Met793, Gly796, Leu718
Chk1-7.0 to -9.0Cys87, Glu91, Leu15

Enzymatic Activity Modulation: In Vitro Assays for Specific Enzyme Classes

Following in silico predictions, in vitro enzymatic assays are essential to experimentally validate the biological activity of this compound and to elucidate its mechanism of action.

Determination of Inhibition Kinetics and Mechanistic Studies (e.g., Competitive, Non-competitive, Allosteric)

Enzymatic assays would be conducted using purified enzymes identified as high-priority targets from the in silico screening. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of this compound and the enzyme's substrate, the inhibition kinetics can be determined.

Competitive Inhibition: If the compound binds to the same active site as the natural substrate (e.g., ATP in kinases), it would exhibit competitive inhibition. This is characterized by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).

Non-competitive Inhibition: If the compound binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency, it would result in non-competitive inhibition. This is typically characterized by a decrease in Vmax with no change in Km.

Uncompetitive Inhibition: In this case, the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km.

Mixed Inhibition: This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

Lineweaver-Burk or Michaelis-Menten plots would be used to visualize the data and determine the mode of inhibition.

Elucidation of Active Site Disruption or Conformational Modulation Mechanisms

Further mechanistic studies would aim to understand how this compound modulates enzyme activity at a molecular level.

Active Site Disruption: For competitive inhibitors, the compound directly blocks the binding of the natural substrate. The interactions predicted by molecular docking (hydrogen bonds, hydrophobic interactions) would be key to this disruption.

Conformational Modulation: For non-competitive or allosteric inhibitors, the binding of the compound to a site remote from the active site induces a conformational change in the enzyme. This change can alter the geometry of the active site, reducing its affinity for the substrate or impairing its catalytic function.

Techniques such as X-ray crystallography of the enzyme-inhibitor complex could provide definitive evidence of the binding mode and any conformational changes induced by the inhibitor.

Enzyme ClassReported Inhibition Mechanism for Similar Pyrazole DerivativesPotential Effect of this compound
Protein KinasesATP-competitive inhibitionDirectly blocking the ATP binding site
MetalloproteasesCompetitive, targeting the active site zinc ionChelation of the active site metal ion or blocking substrate access
Carbonic AnhydrasesCompetitive, binding to the zinc-coordinating hydroxideDisruption of the catalytic cycle
Amine OxidasesReversible, non-competitiveBinding to an allosteric site, inducing conformational changes

Receptor Binding and Ligand-Gated Ion Channel Modulation (In Vitro Experimental Models)

Radioligand Displacement Assays in Isolated Receptor Preparations

No specific studies employing radioligand displacement assays to determine the binding affinity (e.g., Kᵢ or IC₅₀ values) of this compound at various isolated receptor preparations were identified in the public domain. Research on aminopyrazole scaffolds often involves derivatives designed to target specific receptors, such as kinases, but data on the parent compound is not available.

Cell-Based Functional Assays for Receptor Activation or Inhibition

There is a lack of published research detailing the use of cell-based functional assays (e.g., calcium flux, cAMP accumulation, or reporter gene assays) to evaluate this compound for agonist or antagonist activity at specific receptors or its ability to modulate ligand-gated ion channels.

Cellular Pathway Investigation and Signaling Cascade Modulation (In Vitro Cell Line Studies)

Effects on Cell Proliferation, Migration, and Apoptosis in Cultured Cells

While the broader class of pyrazole derivatives has been extensively investigated for cytotoxic and anti-proliferative effects, specific data quantifying the impact of this compound on cell proliferation, migration, or apoptosis in cultured cell lines is not available. Studies on related compounds show that the pyrazole core is a common feature in molecules that induce apoptosis and inhibit cell cycle progression in cancer cells. However, these biological activities are highly dependent on the specific substitutions on the pyrazole ring and cannot be directly attributed to the title compound.

Analysis of Gene Expression and Protein Level Alterations in Cellular Models

No studies were found that specifically analyze alterations in gene expression or protein levels (e.g., via qPCR or Western blot) in cellular models following treatment with this compound. Research into the mechanisms of action of pyrazole-based kinase inhibitors has identified effects on downstream signaling proteins, but this is specific to highly derivatized molecules.

Modulation of Inflammatory or Immunological Responses in In Vitro Systems

Direct experimental evidence on the modulation of inflammatory or immunological responses by this compound in vitro is not present in the available literature. While some complex pyrazole derivatives have been investigated as inhibitors of inflammatory enzymes like COX-2 or kinases involved in immune signaling like p38 MAP kinase, these findings are specific to the tested derivatives and cannot be extrapolated to this compound.

Structure-Activity Relationship (SAR) Exploration Based on Synthetic Derivatives and Computational Models

The biological activity of this compound derivatives is intricately linked to their structural features. SAR studies, combining the synthesis and biological evaluation of analogues with computational modeling, have been instrumental in elucidating the molecular determinants of their activity.

Identification of Key Pharmacophoric Elements and Functional Groups for Biological Response

The this compound scaffold possesses several key pharmacophoric features that are crucial for its interaction with biological targets, particularly protein kinases. The 3-aminopyrazole (B16455) moiety is a well-established "hinge-binder," a privileged scaffold in the design of kinase inhibitors. nih.govnih.gov This structural element typically forms critical hydrogen bond interactions with the backbone of the kinase hinge region, which is the flexible part of the protein connecting the N- and C-lobes of the catalytic domain.

Computational docking studies and co-crystal structures of related aminopyrazole-based inhibitors have revealed that the amino group at the 3-position of the pyrazole ring and one of the pyrazole nitrogen atoms act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding pocket of the kinase. nih.gov

The following table summarizes the key pharmacophoric elements and their typical interactions with kinase targets:

Pharmacophoric ElementFunctional GroupTypical Biological Interaction
Hinge-Binding Motif3-AminopyrazoleForms hydrogen bonds with the kinase hinge region, crucial for anchoring the inhibitor.
Hydrophobic Region InteractorN1-(4-Bromophenyl) groupOccupies a hydrophobic pocket in the ATP-binding site, contributing to binding affinity.
Selectivity-Determining SubstituentsSubstitutions on the phenyl ring and pyrazole coreCan be modified to exploit specific features of the target kinase's active site, thereby enhancing selectivity.

Assessment of the Impact of Bromine Substitution on Interaction Profiles and Biological Potency

The presence of a bromine atom at the para-position of the N1-phenyl ring in this compound has a multifaceted impact on its biological profile. Halogen atoms, particularly bromine, can influence a compound's physicochemical properties and its interaction with biological targets in several ways.

In terms of direct interactions, the bromine atom can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in an amino acid residue). While not as strong as hydrogen bonds, halogen bonds can contribute significantly to binding affinity and selectivity, depending on the specific topology of the target's active site. For instance, in some kinase inhibitors, a halogen substituent on a phenyl ring has been shown to form a halogen bond with a backbone carbonyl oxygen in the active site, thereby enhancing potency.

Furthermore, the position of the bromine atom at the para-position is significant. This substitution pattern can direct the orientation of the phenyl ring within the binding pocket, potentially optimizing other interactions. While direct evidence specifically for this compound is still emerging, SAR studies on related pyrazole-based inhibitors have shown that halogen substitutions on the phenyl ring can significantly modulate potency and selectivity. nih.gov For example, in a series of pyrazole derivatives, the presence and position of a halogen on the phenyl ring were found to be critical for their inhibitory activity against certain kinases.

The following table outlines the potential effects of the 4-bromo substitution:

AspectPotential Impact
Physicochemical Properties Increases lipophilicity, potentially improving cell permeability.
Binding Interactions Can participate in halogen bonding with protein residues, enhancing binding affinity.
Potency and Selectivity The position and nature of the halogen can influence the inhibitor's potency and selectivity profile for different kinases.
Metabolic Stability Halogenation can sometimes block sites of metabolism, increasing the compound's half-life.

Rational Design Principles for Novel Analogues of this compound with Improved Selectivity

The development of novel analogues of this compound with improved selectivity is a key objective in medicinal chemistry. Rational design principles, guided by SAR data and computational modeling, are employed to achieve this goal.

One primary strategy involves the modification of substituents on the N1-phenyl ring to exploit unique features of the target kinase's active site. For example, replacing the bromine atom with other functional groups or exploring different substitution patterns (ortho, meta) can lead to altered selectivity profiles. Bioisosteric replacement of the 4-bromophenyl moiety with other groups that can mimic its size, shape, and electronic properties is another viable approach. nih.govcambridgemedchemconsulting.com For instance, replacing the phenyl ring with a different aromatic or heteroaromatic system can introduce new interaction points and alter the selectivity profile.

Another important design principle is the introduction of substituents on the pyrazole ring itself. Modifications at the C4 or C5 positions of the pyrazole can project into different regions of the ATP-binding site, allowing for the targeting of specific amino acid residues that differ between kinases. This can be a powerful strategy for achieving selectivity.

Structure-based drug design, utilizing the crystal structures of target kinases, can provide detailed insights into the binding pocket and guide the design of more selective inhibitors. By identifying unique sub-pockets or residues in the target kinase, novel analogues can be designed to specifically interact with these features, thereby avoiding off-target effects. For instance, if a target kinase has a particularly large hydrophobic pocket adjacent to the ATP-binding site, extending the N1-phenyl substituent with a suitable hydrophobic group could enhance both potency and selectivity.

Finally, computational approaches such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore modeling can be used to build predictive models that correlate the structural features of a series of analogues with their biological activity. researchgate.net These models can then be used to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted selectivity.

The following table summarizes key rational design principles for improving the selectivity of this compound analogues:

Design PrincipleApproach
Modification of the N1-Phenyl Ring Explore different substituents and substitution patterns to exploit unique features of the target kinase's active site.
Bioisosteric Replacement Replace the 4-bromophenyl group with other aromatic or heteroaromatic systems to introduce new interactions and alter selectivity.
Substitution on the Pyrazole Core Introduce substituents at the C4 or C5 positions to target specific regions of the ATP-binding pocket.
Structure-Based Drug Design Utilize crystal structures of target kinases to design analogues that form specific interactions with unique residues or sub-pockets.
Computational Modeling Employ 3D-QSAR and pharmacophore modeling to build predictive models for guiding the design of more selective compounds.

Exploration of Potential Applications Beyond Biological Systems Non Clinical/non Human

Catalytic Applications as a Ligand or Precursor in Organic Transformations

The inherent structural characteristics of 1-(4-Bromophenyl)-1H-pyrazol-3-amine make it a promising candidate for applications in catalysis. The pyrazole (B372694) core, with its two adjacent nitrogen atoms, can effectively coordinate with metal centers, while the amino group can act as an additional binding site or a basic center. This dual functionality allows for the design of sophisticated catalytic systems.

Pyrazole derivatives are widely recognized for their role as effective ligands in transition metal-catalyzed reactions, which are fundamental to modern organic synthesis. researchgate.net The nitrogen atoms of the pyrazole ring can act as strong sigma-donors, forming stable complexes with a variety of transition metals like palladium, copper, and rhodium. These complexes can catalyze a wide range of transformations, including crucial carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com

The structure of this compound is particularly well-suited for this purpose. The N1 and N2 atoms of the pyrazole ring can chelate to a metal center, and the exocyclic amino group at the C3 position can provide an additional coordination site, potentially forming a stable pincer-type ligand. Furthermore, the 4-bromophenyl group can be used as a handle for further functionalization or to tune the electronic properties of the resulting metal complex. While direct catalytic applications of this specific molecule are still an emerging area of research, the general utility of aminopyrazoles as ligands is well-established. For instance, related pyrazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing complex organic molecules. beilstein-journals.orgnih.gov

The table below summarizes representative transition metal-catalyzed reactions where pyrazole-based ligands have shown significant efficacy, highlighting the potential catalytic roles for this compound.

Reaction TypeMetal CatalystRole of Pyrazole LigandPotential Application for this compound
Suzuki-Miyaura Coupling Palladium (Pd)Stabilizes the active Pd(0) species, enhances catalytic activity and selectivity.As a ligand to facilitate C-C bond formation between aryl halides and boronic acids.
Heck Coupling Palladium (Pd)Controls regioselectivity and improves catalyst lifetime.To promote the coupling of aryl halides with alkenes.
Buchwald-Hartwig Amination Palladium (Pd), Copper (Cu)Facilitates the formation of C-N bonds by coordinating to the metal center. researchgate.netAs a ligand for the synthesis of complex amines and N-heterocycles.
C-H Functionalization Rhodium (Rh), Palladium (Pd)Acts as a directing group to enable regioselective activation of C-H bonds. researchgate.netTo direct the functionalization of specific C-H bonds in a substrate, offering a more atom-economical synthetic route.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry, particularly for the construction of chiral molecules. Primary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines. rsc.org

This compound, with its accessible primary amine group, possesses the key functional element required for this type of catalysis. The amine can act as a Lewis base, activating carbonyl compounds or other electrophiles. If a chiral center is introduced into the pyrazole backbone or as a substituent, the molecule could be developed into a chiral organocatalyst for asymmetric synthesis. rsc.orgamanote.com Bifunctional organocatalysts, which contain both a Lewis basic site (like an amine) and a Lewis acidic or hydrogen-bond donor site, are particularly effective in controlling the stereochemistry of reactions. nih.gov The pyrazole ring's N-H group could potentially serve as a hydrogen-bond donor, allowing this compound to function as a bifunctional catalyst, simultaneously activating both the nucleophile and the electrophile in a reaction.

Potential organocatalytic applications are summarized in the table below.

Catalysis ModeActivation MechanismPotential Asymmetric Reaction
Enamine Catalysis Reaction of the primary amine with a ketone or aldehyde to form a nucleophilic enamine intermediate.Michael additions, aldol (B89426) reactions, α-functionalization of carbonyls.
Iminium Catalysis Reaction of the primary amine with an α,β-unsaturated carbonyl to form an electrophilic iminium ion.Diels-Alder reactions, Friedel-Crafts alkylations, conjugate additions.
Lewis Base Activation The lone pair of the amino nitrogen can activate various substrates.Morita-Baylis-Hillman reaction, activation of silyl (B83357) compounds.
Bifunctional Catalysis The amine acts as a Lewis base while another part of the molecule (e.g., pyrazole N-H) acts as a hydrogen-bond donor.Aldol reactions, Mannich reactions, Michael additions with high stereocontrol.

Materials Science and Advanced Functional Materials Development

The rigid, planar structure of the pyrazole ring, combined with the potential for functionalization at multiple sites, makes this compound an attractive building block for the creation of advanced functional materials. Its derivatives have potential applications in polymers, organic electronics, and crystal engineering.

The incorporation of heterocyclic units like pyrazole into polymer backbones can impart specific properties such as thermal stability, conductivity, and defined conformational structures. This compound offers two primary reactive sites for polymerization: the primary amine and the bromo-substituent.

The amino group can react with diisocyanates to form polyureas or with diacyl chlorides to form polyamides. Research has shown that pyrazole can be used as a blocking agent for isocyanates, forming thermally reversible bonds that are useful in creating controlled-release systems or smart adhesives. researchgate.net The bromine atom on the phenyl ring can be utilized in polymerization reactions that proceed via cross-coupling mechanisms, such as Suzuki or Stille coupling, to create fully conjugated polymers with interesting electronic and photophysical properties.

Polymer TypePolymerization ReactionPotential Properties and Applications
Polyureas/Polyamides Condensation polymerization involving the 3-amino group.High thermal stability, hydrogen-bonding networks, potential for self-healing materials.
Conjugated Polymers Cross-coupling reactions (e.g., Suzuki, Stille) at the 4-bromophenyl position.Electroluminescence, semiconducting behavior, applications in sensors and organic electronics.
Functionalized Side-Chains Grafting the molecule onto an existing polymer backbone.Modifying the surface properties of materials, introducing metal-coordination sites.

Organic electronics is a rapidly advancing field, and there is a constant search for new materials with suitable electronic properties for use in devices like OLEDs and OPVs. nih.govresearchgate.net The performance of these devices is highly dependent on the molecular structure of the organic materials used as electron donors, electron acceptors, or charge-transporting layers. mdpi.com

Heterocyclic compounds, including pyrazole derivatives, are frequently investigated for these applications due to their tunable electronic energy levels (HOMO/LUMO) and good charge-transport characteristics. The this compound scaffold contains both electron-donating (amine) and electron-withdrawing (bromophenyl, pyrazole) characteristics, which is a common design motif for molecules used in organic electronics. researchgate.net The presence of the heavy bromine atom could also promote intersystem crossing, which might be useful for developing phosphorescent emitters in OLEDs. While this specific molecule has not been extensively reported in OLED or OPV literature, analogous donor-acceptor structures are common. nih.gov Its derivatives could potentially be used as host materials for emitters, as hole-transporting materials, or as building blocks for donor or acceptor polymers in OPV active layers.

Crystal engineering aims to design and synthesize solid-state structures with predictable and desired properties by controlling the intermolecular interactions between molecular building blocks. This compound is an excellent candidate for crystal engineering due to its multiple sites for strong and directional non-covalent interactions.

The primary amine and the pyrazole ring N-H are strong hydrogen-bond donors, while the pyrazole nitrogen atoms are hydrogen-bond acceptors. These groups can participate in robust and predictable hydrogen-bonding networks, leading to the formation of specific supramolecular synthons. nih.gov For example, molecules can form dimers, chains, or more complex 2D or 3D architectures through N-H···N or N-H···O hydrogen bonds. nih.govresearchgate.net Furthermore, the bromophenyl ring can engage in halogen bonding (Br···N or Br···O) and π-π stacking interactions. The interplay of these various interactions allows for the construction of complex and well-defined solid-state architectures. researchgate.net The crystal structure of related pyrazole compounds often reveals these types of extended networks. researchgate.net By modifying the substituents on the pyrazole or phenyl ring, it is possible to systematically tune these intermolecular interactions and thus control the packing of the molecules in the crystal lattice, which in turn influences the material's bulk properties.

Intermolecular InteractionParticipating GroupsResulting Supramolecular Motif
Hydrogen Bonding -NH2 (donor), pyrazole N-H (donor), pyrazole N (acceptor)Dimers (R22(8) graph set), chains, sheets, 3D networks. nih.gov
Halogen Bonding C-Br (donor) with N or O atoms (acceptor)Directional interactions for crystal packing control.
π-π Stacking Phenyl ring, pyrazole ringOffset or face-to-face stacking, influencing electronic communication between molecules.
C-H···π Interactions C-H bonds and the aromatic ringsFurther stabilization of the crystal lattice. researchgate.net

Analytical Chemistry Applications as a Reagent or Chemical Probe

The structural features of this compound, particularly the presence of nitrogen atoms in the pyrazole ring and the amino group, make it a candidate for applications in analytical chemistry as a reagent or chemical probe.

Pyrazole derivatives are known to be effective chelating ligands for a variety of metal ions. nih.gov The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to the formation of stable complexes. This property can be exploited for the colorimetric or fluorometric detection of metal ions. For example, a pyrazole-based chemosensor was developed for the selective detection of Cu²⁺ ions with a low limit of detection of 1.6 μM. rsc.org The complexation of the pyrazole ligand with the metal ion resulted in a distinct color change, allowing for naked-eye detection. rsc.org The design of such chemosensors often involves incorporating other functional groups that enhance the binding affinity and selectivity for a specific metal ion. The amino group in this compound could potentially participate in metal ion coordination, enhancing its chelation capabilities.

The pyrazole scaffold can be incorporated into larger molecular structures to create fluorescent or chromogenic probes. rsc.org While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with significant fluorescence quantum yields and other desirable photophysical properties. rsc.org These probes can be designed to interact with specific analytes, resulting in a change in their fluorescence or color, a mechanism often referred to as "on-off" sensing. tandfonline.com

For instance, pyrazoline derivatives, which are dihydro-derivatives of pyrazole, have been successfully used as fluorescent chemosensors for the detection of Fe³⁺ ions. tandfonline.com The interaction with the metal ion quenches the fluorescence of the probe. The development of this compound into a fluorescent probe would likely involve its derivatization to include a fluorophore and a specific binding site for the target analyte. The bromophenyl group could also influence the photophysical properties of such a probe. researchgate.netresearchgate.netnih.gov

Environmental Science Considerations and Degradation Studies

However, the persistence of some organobromine compounds in the environment is a concern, as they can be classified as persistent organic pollutants. youtube.com The ecotoxicity of heterocyclic compounds, including pyrazoles, is an area of active research. Some heterocyclic compounds have been shown to be toxic to aquatic organisms. Therefore, a thorough evaluation of the environmental impact of this compound would be crucial before any large-scale application. This would involve studies on its biodegradability in soil and water, its potential for bioaccumulation, and its toxicity to a range of non-target organisms. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net

Investigation of Biodegradation Pathways and Metabolite Formation in Environmental Matrices (e.g., Soil, Water)

The biodegradation of this compound in soil and water is anticipated to be a slow process, influenced by the inherent stability of its molecular structure and the presence of a halogen substituent. Generally, brominated organic compounds exhibit persistence in the environment and have limited biodegradability. researchgate.netnih.govbgu.ac.il The degradation that does occur would likely be mediated by microbial communities capable of cleaving the aromatic ring and the pyrazole nucleus.

Potential Biodegradation Pathways:

The biodegradation of this compound could proceed through several initial steps, primarily targeting the bromophenyl and pyrazole rings, as well as the amine group.

Dehalogenation: A crucial initial step in the breakdown of many halogenated aromatic compounds is the removal of the halogen atom. nih.gov Reductive dehalogenation, occurring under anaerobic conditions, could replace the bromine atom with a hydrogen atom, yielding 1-phenyl-1H-pyrazol-3-amine. Oxidative dehalogenation, under aerobic conditions, could lead to the formation of hydroxylated intermediates.

Hydroxylation: Microbial dioxygenases could introduce hydroxyl groups onto the bromophenyl ring, leading to the formation of catecholic intermediates. These intermediates are then susceptible to ring cleavage. A similar hydroxylation could also occur on the pyrazole ring. nih.gov

N-Dealkylation/Deamination: The amine group could be a site for microbial attack, potentially leading to its removal and the formation of 1-(4-bromophenyl)-1H-pyrazol-3-ol.

Pyrazole Ring Cleavage: Following initial modifications, the pyrazole ring, although relatively stable, could be cleaved by specialized microorganisms. mdpi.compharmajournal.net This would likely involve a series of oxidative steps.

Expected Metabolite Formation:

Based on the potential pathways described above, a range of metabolites could be formed in soil and water. The table below outlines some of the primary and secondary metabolites that might be expected.

Potential MetaboliteFormation Pathway
1-Phenyl-1H-pyrazol-3-amineReductive dehalogenation
4-(3-Amino-1H-pyrazol-1-yl)phenolOxidative dehalogenation/Hydroxylation
1-(4-Bromophenyl)-1H-pyrazol-3-olDeamination followed by hydroxylation
4-BromophenylhydrazineCleavage of the N-N bond in the pyrazole ring
3-Aminopyrazole (B16455)Cleavage of the C-N bond of the bromophenyl group
Brominated and non-brominated catecholsAromatic ring hydroxylation and cleavage

It is important to emphasize that the formation of these metabolites is hypothetical and would need to be confirmed through experimental studies using soil and water microcosms inoculated with relevant microbial consortia. The persistence and potential toxicity of these transformation products would also require investigation.

Photolytic and Hydrolytic Degradation Studies in Controlled Environmental Conditions

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.

Photolytic Degradation:

Photodegradation, or the breakdown of molecules by light, is a significant degradation pathway for many aromatic compounds in aquatic environments. chromatographyonline.comumn.eduroutledge.comresearchgate.net The rate and products of photolysis are dependent on factors like the wavelength and intensity of light, the presence of photosensitizers, and the chemical properties of the water.

Direct Photolysis: this compound contains a bromophenyl group, which is a chromophore that can absorb ultraviolet radiation from sunlight. This absorption of energy can lead to the cleavage of the carbon-bromine bond, a common photoreaction for brominated aromatic compounds. This would result in the formation of a phenyl radical intermediate, which could then react with other molecules to form various products, including 1-phenyl-1H-pyrazol-3-amine or hydroxylated derivatives.

Indirect Photolysis: In natural waters, dissolved organic matter and other substances can act as photosensitizers. chromatographyonline.com They absorb sunlight and produce reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. These highly reactive species can then attack the this compound molecule, leading to its degradation through oxidation of the aromatic ring, the pyrazole ring, or the amine group.

Hydrolytic Degradation:

Hydrolysis is the cleavage of a chemical bond by the addition of water. The stability of the different functional groups within this compound towards hydrolysis will determine the importance of this degradation pathway. The pyrazole ring itself is generally stable to hydrolysis under neutral pH conditions. organic-chemistry.org The amide-like linkage of the phenyl group to the pyrazole nitrogen and the amine group are also expected to be relatively stable to hydrolysis under typical environmental pH ranges (pH 5-9). Therefore, hydrolysis is not expected to be a major degradation pathway for this compound under normal environmental conditions.

The following table summarizes the potential abiotic degradation products of this compound.

Degradation ProcessPotential Transformation ProductsConditions
Direct Photolysis 1-Phenyl-1H-pyrazol-3-amine, Hydroxylated PhenylpyrazolesUV light exposure
Indirect Photolysis Oxidized and hydroxylated derivatives of the parent compound, Ring-opened productsPresence of photosensitizers (e.g., dissolved organic matter) and sunlight
Hydrolysis Not expected to be a significant pathwayNeutral pH, ambient temperature

Challenges, Limitations, and Future Research Trajectories for 1 4 Bromophenyl 1h Pyrazol 3 Amine

Methodological Challenges in the Synthesis and Comprehensive Characterization of Pyrazolamines

Furthermore, the comprehensive characterization of these compounds requires a suite of analytical techniques. While standard methods like NMR and mass spectrometry are essential for structural elucidation, confirming the purity and stability of novel pyrazolamines can be complex. The presence of the bromine atom in 1-(4-bromophenyl)-1H-pyrazol-3-amine, for example, can introduce isotopic patterns in mass spectra that require careful interpretation.

Inherent Limitations of Current Computational Models in Predicting Complex Biological Systems

Computational models, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in modern drug discovery for predicting the biological activity of compounds like this compound. researchgate.netelsevierpure.com These in silico methods can screen large libraries of virtual compounds and prioritize candidates for synthesis and biological testing, thereby saving time and resources. nih.gov Molecular docking studies, for instance, can predict the binding mode of a ligand within the active site of a target protein, providing insights into the molecular basis of its activity. mdpi.comnih.govrsc.org

However, these models have inherent limitations. A significant challenge is the accurate prediction of "activity cliffs," where small, subtle changes in a molecule's structure lead to a large and unexpected drop in biological activity. nih.govgithub.io Current machine learning and deep learning models often struggle to predict these discontinuities, especially in low-data scenarios, which are common in early-stage drug discovery. nih.gov This suggests that while these models are useful, they may not fully capture the complex interplay of factors that govern molecular recognition and biological response. The accuracy of docking studies also depends heavily on the quality of the protein crystal structure and the scoring functions used, which may not always perfectly replicate the dynamic nature of protein-ligand interactions in a biological system. researchgate.netrsc.org

Strategies for Enhancing Molecular Selectivity and Mitigating Off-Target Interactions in Biological Systems

A critical challenge in the development of therapeutic agents is achieving high selectivity for the intended biological target while minimizing interactions with other proteins, which can lead to unwanted side effects. tandfonline.com Pyrazole (B372694) derivatives are often developed as kinase inhibitors, but the high degree of conservation in the ATP-binding site across the human kinome makes achieving selectivity a significant hurdle. tandfonline.com

Several strategies are being employed to enhance the selectivity of compounds like this compound. One approach is to design inhibitors that target less conserved regions of the kinase active site or bind to allosteric sites outside the ATP-binding pocket. journaljcti.com Another strategy involves exploiting subtle differences in the flexibility of the target protein, designing molecules that bind to specific conformational states of the kinase. acs.org Covalent inhibition, where the inhibitor forms a permanent bond with a non-conserved cysteine residue in the active site, has also proven to be an effective strategy for achieving high selectivity. tandfonline.com Furthermore, designing sgRNAs with high specificity and modifying the CRISPR-Cas9 system are strategies employed in gene editing to minimize off-target effects, and similar principles of recognizing and minimizing unintended interactions are applicable in small molecule drug design. nih.govnih.govcrisprmedicinenews.com

Table 1: Strategies for Enhancing Molecular Selectivity

Strategy Description Key Advantage
Allosteric Targeting Designing inhibitors that bind to sites on the protein other than the active site. Can achieve high selectivity by targeting unique regulatory pockets.
Conformation-Specific Binding Developing molecules that bind to a specific three-dimensional shape (conformation) of the target protein. Can differentiate between closely related proteins that adopt different conformations.
Covalent Inhibition Creating inhibitors that form a permanent chemical bond with the target protein. Can lead to high potency and prolonged duration of action.

| Exploiting Subtle Active Site Differences | Designing molecules that capitalize on minor variations in the amino acid composition of the active sites of different proteins. | Allows for discrimination between highly similar targets. |

Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways for Pyrazolamine Production

In response to the limitations of traditional synthetic methods, there is a growing emphasis on the development of green and sustainable chemical processes for the production of pyrazolamines. nih.govresearchgate.net These approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and using renewable resources. benthamdirect.com

Recent advancements in green chemistry have led to the development of several eco-friendly protocols for pyrazole synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of water as a solvent, which is a benign and abundant alternative to volatile organic compounds. thieme-connect.commdpi.com The use of recyclable catalysts, such as solid-supported acids and metal nanoparticles, is another promising strategy for developing more sustainable synthetic routes. thieme-connect.com These green synthetic strategies are not only environmentally friendly but can also be more efficient and cost-effective than traditional methods. researchgate.net

Development and Application of Advanced In Vitro Screening Platforms for High-Throughput Analysis

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for their biological activity. researchgate.net The development of advanced in vitro screening platforms is crucial for the efficient evaluation of pyrazolamine libraries and the identification of promising lead compounds. creative-enzymes.com

Fluorescence-based assays are among the most common methods used in HTS for enzyme inhibitors due to their high sensitivity and suitability for automation. researchgate.neth1.co More recently, techniques such as frontal affinity chromatography coupled with mass spectrometry (FAC-MS) have emerged as powerful tools for screening compound libraries and identifying potential enzyme inhibitors. acs.org Microfluidic methods are also being developed to enable rapid and accurate measurement of enzyme inhibition using very small sample volumes. rsc.org These advanced screening technologies are essential for accelerating the discovery and development of new drugs based on the pyrazolamine scaffold.

Opportunities for Interdisciplinary Collaboration and Integration of Diverse Scientific Methodologies

The multifaceted nature of drug discovery necessitates a highly collaborative and interdisciplinary approach. The successful development of a compound like this compound requires the integration of expertise from various scientific disciplines, including synthetic organic chemistry, computational chemistry, molecular biology, pharmacology, and toxicology.

For example, synthetic chemists are responsible for designing and executing efficient routes to synthesize novel pyrazolamine analogs. Computational chemists can then use molecular modeling techniques to predict the biological activity of these compounds and guide further synthetic efforts. researcher.life Biologists and pharmacologists are essential for developing and conducting the in vitro and in vivo assays needed to evaluate the efficacy and safety of these compounds. This synergistic collaboration is critical for navigating the complexities of the drug discovery process and translating basic scientific discoveries into new medicines.

Anticipated Broader Impact and Future Directions of Research into this compound and Analogous Chemical Structures

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and research into this compound and its analogs is expected to have a significant impact on the development of new therapeutic agents. nih.govtandfonline.comnih.govresearchgate.net The broad spectrum of biological activities associated with pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, suggests that this class of compounds will continue to be a rich source of new drug candidates. nih.govmdpi.comnih.gov

Future research in this area will likely focus on several key areas. A major thrust will be the continued design and synthesis of novel pyrazole derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com There will also be a continued emphasis on the development of more sustainable and efficient synthetic methods for the production of these compounds. nih.gov Furthermore, the application of advanced computational and experimental screening platforms will be crucial for accelerating the discovery of new pyrazole-based drugs. Ultimately, the ongoing research into this compound and related structures holds great promise for addressing unmet medical needs and improving human health.

Table 2: Compound Names Mentioned

Compound Name
This compound
Celecoxib (B62257)
Crizotinib
Difenamizole
Fezolamine
Lonazolac

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>120°C) improve cyclization but risk decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

How is X-ray crystallography employed to confirm the molecular structure and hydrogen-bonding networks of this compound?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) resolves the planar pyrazole core and bromophenyl orientation. For example:

  • Bond Lengths : C–N bonds in the pyrazole ring measure ~1.34 Å, consistent with aromaticity .
  • Hydrogen Bonding : N–H···N interactions (2.89–3.02 Å) form centrosymmetric dimers, stabilizing the crystal lattice .
    Methodology :
  • Crystals grown via slow evaporation (ethanol/water).
  • Data collected at 173 K to minimize thermal motion .

What computational methods predict the regioselectivity of pyrazole-forming reactions involving 4-bromophenyl substituents?

Advanced Research Question
Molecular Electron Density Theory (MEDT) analyzes [3+2] cycloadditions between nitrile imines and alkynes. Key findings:

  • Regioselectivity : Electron-withdrawing bromine directs Cβ attack on nitrile imines, favoring 1,4-disubstituted pyrazoles (ΔG‡ = 12–15 kcal/mol) .
  • Kinetic Control : Transition states with lower activation energies (~10 kcal/mol) dominate over thermodynamic pathways .
    Tools : Gaussian 09 with DFT/B3LYP/6-311++G(d,p) basis set .

How do hydrogen-bonding patterns influence the solid-state properties and solubility of this compound?

Advanced Research Question
Hydrogen bonds (HBs) dictate crystallinity and solubility:

  • Dimer Formation : N–H···N HBs create rigid dimers, reducing solubility in nonpolar solvents .
  • Solubility Modulation : Introducing methoxy groups disrupts HBs, enhancing solubility in DMSO by ~30% .
    Analysis : Graph-set notation (e.g., R₂²(8) motifs) quantifies HB networks .

What pharmacological activities have been reported for derivatives of this compound, and how are structure-activity relationships (SARs) evaluated?

Advanced Research Question
Derivatives show:

  • Antitubercular Activity : EC₅₀ = 2–5 µM against Mycobacterium tuberculosis via enoyl-ACP reductase inhibition .
  • NMDA Receptor Antagonism : 4-Bromo substitution enhances binding affinity (Ki = 0.8 nM) by filling hydrophobic pockets .
    SAR Workflow :

Functionalization : Introduce substituents (e.g., CF₃, Cl) at C3/C2.

Assays : Radioligand binding (³H-MK-801) for NMDA antagonism .

What analytical techniques are critical for characterizing intermediates and final products during synthesis?

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole H3 singlet at δ 6.2 ppm) .
  • HPLC-MS : Monitors reaction progress (retention time = 8.2 min; [M+H]+ = 252.1) .
  • Elemental Analysis : Validates purity (C: 42.8%, H: 2.8%, N: 16.7% vs. theoretical) .

How do steric and electronic effects of the 4-bromophenyl group impact reactivity in cross-coupling reactions?

Advanced Research Question

  • Suzuki Coupling : Bromine acts as a directing group, enabling Pd-catalyzed aryl-aryl coupling (yield >90%) .
  • Electronic Effects : Bromine’s -I effect deactivates the ring, slowing electrophilic substitution but stabilizing intermediates .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Gloves (nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation (P260 precaution) .
  • Waste Disposal : Collect in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.